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molecular formula C10H12O3 B1329382 2',5'-Dimethoxyacetophenone CAS No. 1201-38-3

2',5'-Dimethoxyacetophenone

Cat. No. B1329382
M. Wt: 180.2 g/mol
InChI Key: FAXUIYJKGGUCBO-UHFFFAOYSA-N
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Patent
US06380230B1

Procedure details

19.3 g of AlCl3 are placed in 200 ml of CCl4 at +5° C. under nitrogen and 11.36 g of acetyl chloride are added, followed by portionwise addition of 20 g of 1,4-dimethoxybenzene. After stirring for 3 hours at +5° C., the mixture is poured into dilute ice-cold HCl solution. The organic phase is separated out and dried over MgSO4 and evaporated, and the residue is then chromatographed on silica, eluting with a DCM/heptane mixture (50/50; v/v) to give 24.71 g of the expected product.
Name
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
11.36 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)(=[O:7])[CH3:6].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=1>C(Cl)(Cl)(Cl)Cl>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=1[C:5](=[O:7])[CH3:6] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
19.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
11.36 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
COC1=CC=C(C=C1)OC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 hours at +5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture is poured into dilute ice-cold HCl solution
CUSTOM
Type
CUSTOM
Details
The organic phase is separated out
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue is then chromatographed on silica
WASH
Type
WASH
Details
eluting with a DCM/heptane mixture (50/50; v/v)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)OC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.71 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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